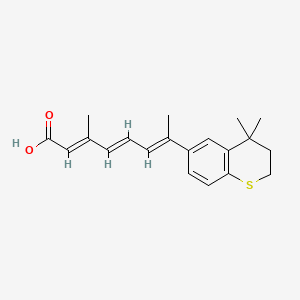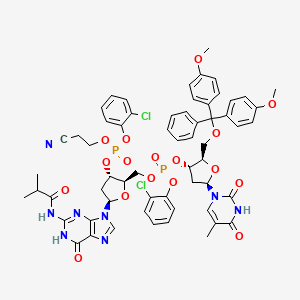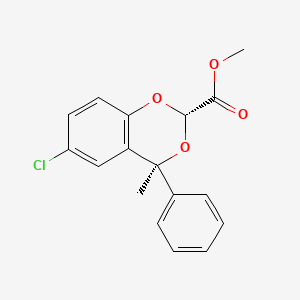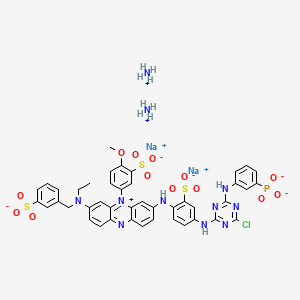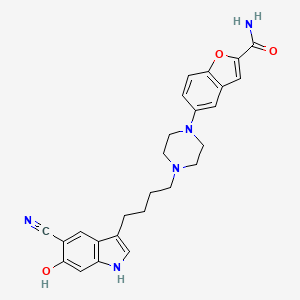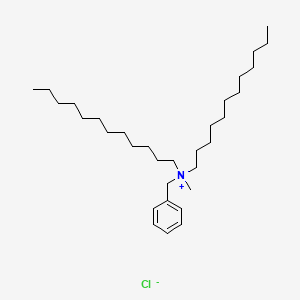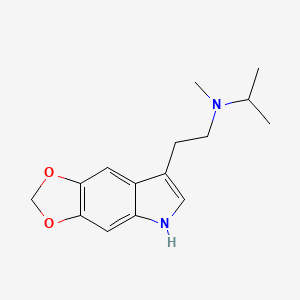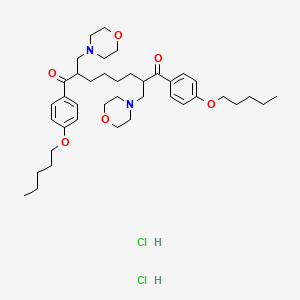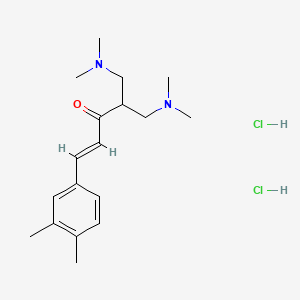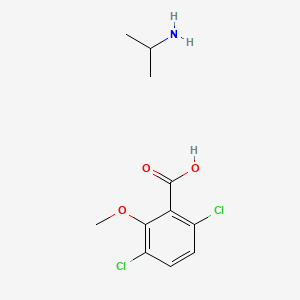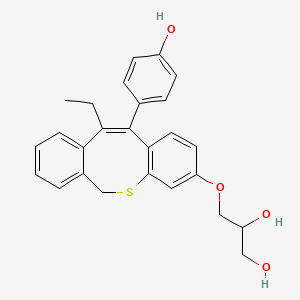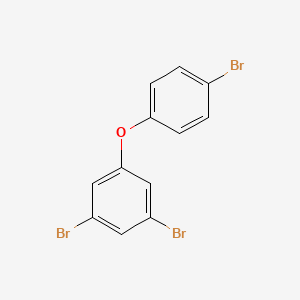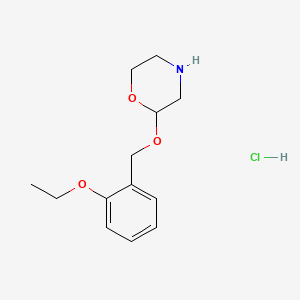
2-(2-Ethoxybenzyloxy)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxybenzyloxy)morpholine hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its morpholine ring structure, which is commonly found in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxybenzyloxy)morpholine hydrochloride typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form 1,2-epoxy-3-(2-ethoxyphenoxy)propane. This intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of sodium hydroxide, ethanol, and water at 60°C for 18 hours . The resulting product is purified and converted to its hydrochloride salt form by adding hydrochloric acid and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Ethoxybenzyloxy)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-Ethoxybenzyloxy)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-(2-Ethoxybenzyloxy)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
類似化合物との比較
Similar Compounds
Viloxazine Hydrochloride: A compound with a similar morpholine structure, used as an antidepressant.
Moclobemide: Another morpholine-containing compound, used as a monoamine oxidase inhibitor for treating depression.
Uniqueness
2-(2-Ethoxybenzyloxy)morpholine hydrochloride is unique due to its specific ethoxybenzyloxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
89220-82-6 |
|---|---|
分子式 |
C13H20ClNO3 |
分子量 |
273.75 g/mol |
IUPAC名 |
2-[(2-ethoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-6-4-3-5-11(12)10-17-13-9-14-7-8-16-13;/h3-6,13-14H,2,7-10H2,1H3;1H |
InChIキー |
IEQYTBTWRUZIOK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1COC2CNCCO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


